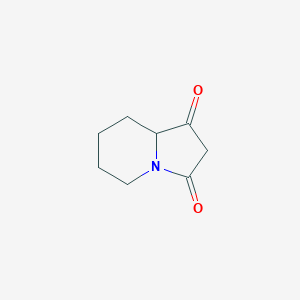
Tetrahydro-indolizine-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-indolizine-1,3-dione is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tetrahydro-indolizine-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to the class of indolizine derivatives, which are known for their varied pharmacological properties. The structural features of this compound contribute to its biological efficacy, including its ability to interact with various biological targets.
1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing its effectiveness against both Gram-positive and Gram-negative bacteria, compounds derived from this compound demonstrated significant inhibition zones and low minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 5c | Staphylococcus aureus | 18 | 32 |
| 5h | Candida albicans | 20 | 16 |
2. Anti-inflammatory Effects
This compound derivatives have shown potential in modulating inflammatory responses. Studies have highlighted their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the expression of anti-inflammatory markers like IL-10 . The mechanism involves the suppression of the Toll-like receptor (TLR4) signaling pathway, which is crucial in mediating inflammatory responses .
Case Study: Inhibition of COX Enzymes
In molecular docking studies, this compound derivatives were found to interact effectively with cyclooxygenase (COX) enzymes, demonstrating comparable activity to established anti-inflammatory drugs like indomethacin and celecoxib. This interaction suggests a promising avenue for developing new anti-inflammatory agents .
3. Anticancer Properties
The anticancer potential of this compound has also been explored. Some derivatives showed cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms. For instance, compounds were tested against breast cancer cells and exhibited significant growth inhibition .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 (Breast Cancer) | 15 |
| 5b | HeLa (Cervical Cancer) | 20 |
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation: It interacts with various receptors such as serotonin receptors, influencing neurotransmission and potential psychotropic effects .
- Gene Expression Regulation: this compound can modulate gene expression related to inflammatory responses and cell proliferation.
特性
IUPAC Name |
6,7,8,8a-tetrahydro-5H-indolizine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-5-8(11)9-4-2-1-3-6(7)9/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHMWZAXLPCICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














